molecular formula C14H10F3NO4S B2823585 Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate CAS No. 881077-19-6

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate

Cat. No.: B2823585
CAS No.: 881077-19-6
M. Wt: 345.29
InChI Key: SEFNJTCDKOPLDE-UHFFFAOYSA-N
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Description

Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate is a complex organic compound characterized by its unique molecular structure, which includes a quinoline ring system substituted with a trifluoromethyl group and a dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Generation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate has shown potential as a bioactive compound in biological studies. It can be used to investigate the biological activity of quinoline derivatives and their interactions with various biomolecules.

Medicine: In the field of medicine, this compound is being explored for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and microbial infections.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core structure but may have different substituents.

  • Trifluoromethylated compounds: These compounds contain the trifluoromethyl group but differ in their core structures.

  • Dioxole-containing compounds: These compounds include the dioxole ring but may have different substituents and core structures.

Uniqueness: Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate is unique due to its combination of the quinoline core, trifluoromethyl group, and dioxole ring, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c1-20-13(19)5-23-12-3-8(14(15,16)17)7-2-10-11(22-6-21-10)4-9(7)18-12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFNJTCDKOPLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC3=C(C=C2C(=C1)C(F)(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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